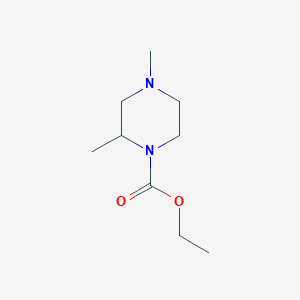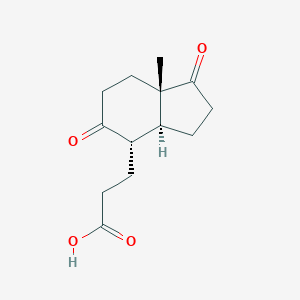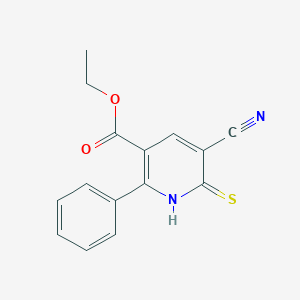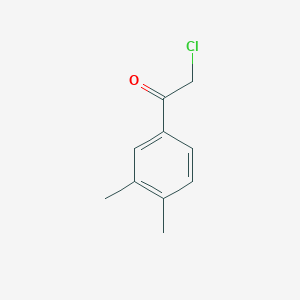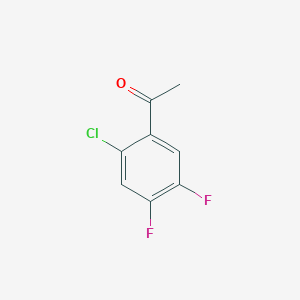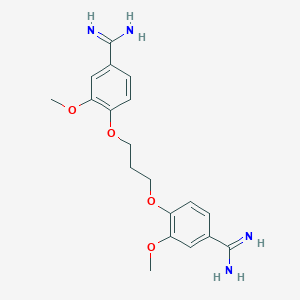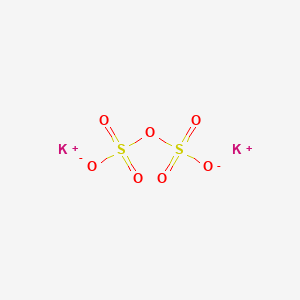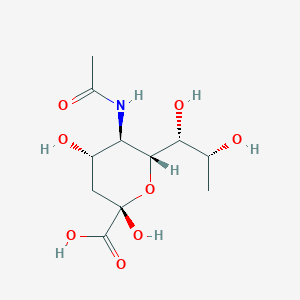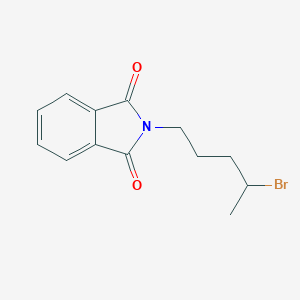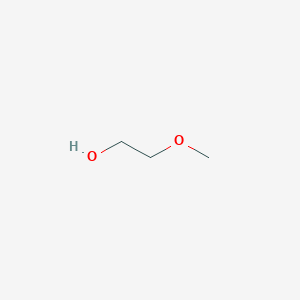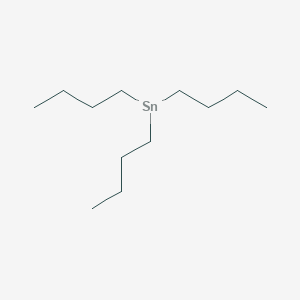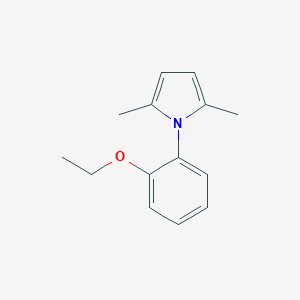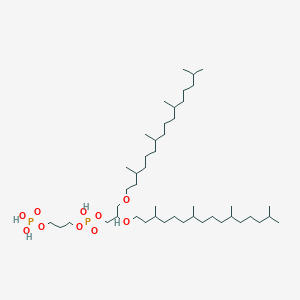
1-(2-Chloropyridine-4-carbonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-4-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a proline derivative that contains a chloropyridine group, which gives it unique properties that make it useful in various fields of study. In
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the inhibition of specific enzymes that are involved in various biochemical processes. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 1-(2-Chloropyridine-4-carbonyl)-L-proline can increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various biochemical processes, including neurotransmitter metabolism, making 1-(2-Chloropyridine-4-carbonyl)-L-proline a promising therapeutic agent for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Chloropyridine-4-carbonyl)-L-proline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(2-Chloropyridine-4-carbonyl)-L-proline is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(2-Chloropyridine-4-carbonyl)-L-proline is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-L-proline. One potential direction is the development of 1-(2-Chloropyridine-4-carbonyl)-L-proline derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another direction is the investigation of the potential applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its potential side effects.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-L-proline is a promising compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to inhibit specific enzymes, make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its derivatives in scientific research and clinical settings.
Synthesemethoden
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the reaction of L-proline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(2-Chloropyridine-4-carbonyl)-L-proline as a white crystalline solid. This synthesis method has been optimized to produce high yields of 1-(2-Chloropyridine-4-carbonyl)-L-proline with purity greater than 98%.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-4-carbonyl)-L-proline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline is in the field of medicinal chemistry. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
Eigenschaften
CAS-Nummer |
123412-45-3 |
|---|---|
Produktname |
1-(2-Chloropyridine-4-carbonyl)-L-proline |
Molekularformel |
C11H11ClN2O3 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Synonyme |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




